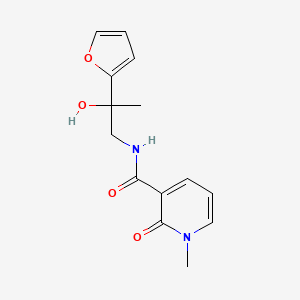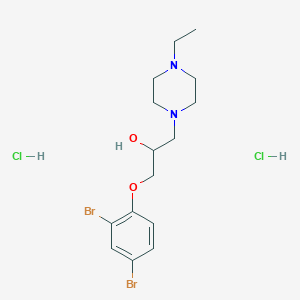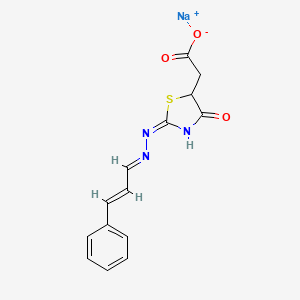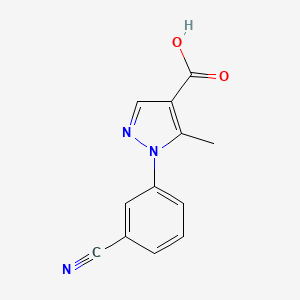![molecular formula C11H16ClNO2 B2657507 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride CAS No. 1670275-12-3](/img/structure/B2657507.png)
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” is a chemical compound with the molecular weight of 229.71 . It is a powder form substance .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-N-phenethylglycine hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” include a molecular weight of 229.71 , and it is a powder form substance .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research into 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride often focuses on the synthesis and characterization of novel compounds. For instance, Ikram et al. (2015) synthesized Schiff base ligands from amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which were characterized and studied for their antioxidant and xanthine oxidase inhibitory activities, demonstrating potential therapeutic applications (Ikram et al., 2015). Similarly, Kowsari et al. (2019) investigated derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid, for their pseudocapacitance performance in supercapacitors, highlighting the compound's potential in energy storage applications (Kowsari et al., 2019).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride are explored for their pharmacological properties. Naderi et al. (2009) studied Schiff base compounds derived from the chemical structure for their inhibition performance on corrosion in steel, which indirectly indicates the potential for developing inhibitors based on this chemical backbone (Naderi et al., 2009).
Anticancer and Antimalarial Activities
Research also extends to the potential anticancer and antimalarial activities of related compounds. A study by Ying-xiang (2007) focused on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, examining its structure and proposing an improved drug preparation method, indicating the relevance of such compounds in therapeutic applications (Ying-xiang, 2007). Furthermore, Werbel et al. (1986) explored derivatives for their antimalarial activity, demonstrating the diverse pharmacological potential of compounds related to 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride (Werbel et al., 1986).
Enzyme Inhibition
Additionally, the pharmacological profile of new pyrrolizine derivatives, which inhibit cyclo-oxygenase and 5-lipoxygenase enzymes, showcases the potential of compounds within the same chemical family for therapeutic applications, highlighting their significance in the development of anti-inflammatory drugs (Laufer et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
2-[methyl(2-phenylethyl)amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHZAPNAEWCVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)




![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)
![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)

![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)